5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a bromine atom and a pyridine ring bearing a fluorosulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and base, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted benzothiazoles, while coupling reactions could produce complex biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound could be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism by which 5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole exerts its effects will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole include other benzothiazole derivatives and pyridine-substituted compounds. Examples include:
2-(5-Fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole: Lacks the bromine substitution.
5-Bromo-2-(pyridin-3-yl)-1,3-benzothiazole: Lacks the fluorosulfonyloxy group.
Uniqueness
The uniqueness of this compound lies in its combination of substituents, which can confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2O3S2/c13-8-1-2-11-10(4-8)16-12(20-11)7-3-9(6-15-5-7)19-21(14,17)18/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHNDZIVZGFHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.